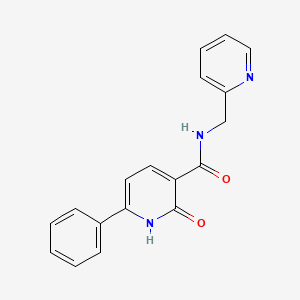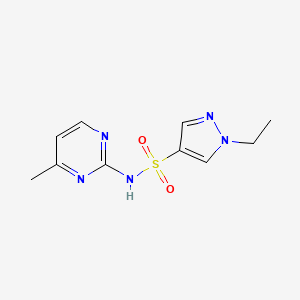![molecular formula C18H22N4O B5306889 5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of several key enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and tumor growth. Additionally, it has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have a protective effect against oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent inhibitory activity against several cancer cell lines. Additionally, this compound has a relatively low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of various cancers. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for the development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer research, cardiovascular research, and neurological research. Its potent inhibitory activity against several cancer cell lines, low toxicity profile, and protective effects against oxidative stress and inflammation make it a suitable candidate for further preclinical and clinical studies. However, further research is needed to elucidate its precise mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the reaction of 2-methoxybenzylamine with ethyl acetoacetate, followed by the reaction of the resulting product with 5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in various research applications, including cancer research, cardiovascular research, and neurological research. This compound has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have a protective effect against myocardial ischemia-reperfusion injury and to have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)15-10-17(22-18(20-15)9-13(3)21-22)19-11-14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPVNBHOBJUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=C3OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)
![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)